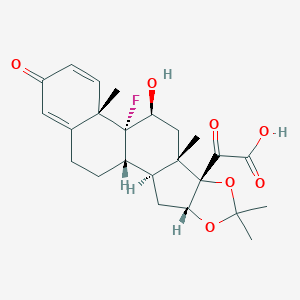

21-Carboxylic Acid Triamcinolone Acetonide

描述

Triamcinolone acetonide 21-carboxylic acid is a derivative of triamcinolone acetonide, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. This compound is a metabolite produced in the body after the administration of triamcinolone acetonide .

准备方法

The preparation of triamcinolone acetonide 21-carboxylic acid involves the oxidation of triamcinolone acetonide. This process is typically catalyzed by trace metals and involves the use of molecular oxygen (O₂). The reaction conditions include the presence of propylene glycol, lanolin, and petrolatum . Industrial production methods may involve similar oxidative processes, but detailed proprietary methods are not extensively documented in the public domain.

化学反应分析

Triamcinolone acetonide 21-carboxylic acid undergoes several chemical reactions, primarily oxidation and hydrolysis. The oxidation process is catalyzed by trace metals and involves molecular oxygen, leading to the formation of a 21-aldehyde and subsequently the 21-carboxylic acid . Common reagents used in these reactions include molecular oxygen and trace metal catalysts. The major products formed from these reactions are the 21-aldehyde and the 17-carboxylic acid .

科学研究应用

Triamcinolone acetonide 21-carboxylic acid has several scientific research applications. It has been studied for its potential antifungal properties, particularly against Fusarium oxysporum, a pathogen causing Panama wilt in bananas . Additionally, it has been investigated for its impact on human bone marrow mesenchymal stem cells, where it was found to induce apoptosis and promote adipogenesis while impairing chondrogenesis

作用机制

The mechanism of action of triamcinolone acetonide 21-carboxylic acid involves its interaction with specific protein targets. It exhibits a high binding affinity for the protein XRN2, suggesting its potential role as a functional disrupter of this target protein . This interaction likely contributes to its antifungal properties. Additionally, as a corticosteroid derivative, it may exert anti-inflammatory effects through the modulation of inflammatory pathways .

相似化合物的比较

Triamcinolone acetonide 21-carboxylic acid is similar to other corticosteroid derivatives such as hydrocortisone and flurandrenolide. These compounds also undergo oxidative degradation to form carboxylic acids . triamcinolone acetonide 21-carboxylic acid is unique in its specific binding affinity for the protein XRN2, which distinguishes it from other corticosteroid derivatives . Similar compounds include hydrocortisone, flurandrenolide, and other triamcinolone derivatives .

生物活性

21-Carboxylic Acid Triamcinolone Acetonide is a metabolite derived from the corticosteroid triamcinolone acetonide, which is widely used for its anti-inflammatory and immunosuppressive properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

The primary mechanism by which this compound exerts its effects is through the inhibition of the enzyme phospholipase A2 . This inhibition prevents the breakdown of lysosomal membranes in leukocytes, leading to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes, which are critical in the inflammatory response .

Biochemical Pathways

- Arachidonic Acid Pathway : The inhibition of phospholipase A2 directly impacts the arachidonic acid pathway, resulting in decreased synthesis of inflammatory mediators.

- Cellular Effects : The compound's action leads to reduced inflammation and associated symptoms in conditions like allergic rhinitis and osteoarthritis.

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is absorbed percutaneously when applied topically. Studies indicate that after administration, a significant portion of the drug is metabolized, with various metabolites being excreted through urine and feces .

Key Pharmacokinetic Findings

- Half-life : The plasma half-life varies based on administration route; for instance, it was approximately 165 minutes in human studies following oral administration .

- Excretion : Major metabolites identified include those resulting from oxidation at specific carbon positions (C6 and C21) on the steroid structure .

Biological Activity

Research comparing the biological activity of this compound to its parent compound reveals notable differences. In vitro studies have shown that this metabolite does not exhibit significant anti-inflammatory activity, particularly in assays measuring eosinophil viability and basophil histamine release. This suggests that structural modifications significantly impact its interaction with biological targets .

Comparative Analysis Table

| Property | Triamcinolone Acetonide | This compound |

|---|---|---|

| Anti-inflammatory Activity | Significant | Minimal |

| Mechanism of Action | Phospholipase A2 inhibition | Reduced interaction with inflammatory pathways |

| Metabolites | Multiple | Primarily oxidized forms |

| Clinical Use | Wide (e.g., allergies) | Limited |

Case Studies

- Atopic Dermatitis Treatment : A case study involving a child with severe atopic dermatitis highlighted the limited efficacy of this compound compared to triamcinolone acetonide itself. The child showed minimal improvement when treated with formulations containing the carboxylic acid derivative, emphasizing the need for effective corticosteroid therapies in managing such conditions .

- Pharmacological Studies : Investigations into novel delivery systems for triamcinolone acetonide have demonstrated that formulations utilizing ultradeformable vesicles (Transfersomes) enhance drug delivery and prolong anti-inflammatory effects compared to traditional ointments. However, when these formulations were tested with 21-Carboxylic Acid, they did not yield comparable results, indicating a loss of efficacy due to metabolic changes .

Safety Profile

The safety profile of this compound remains a concern due to its classification as a potential carcinogen (Category 2). Long-term exposure or high doses may pose risks associated with corticosteroid use, including immunosuppression and hormonal imbalances .

Conclusion and Future Directions

While this compound serves as a significant metabolite of triamcinolone acetonide, its reduced biological activity raises questions about its therapeutic utility. Future research should focus on understanding its metabolic pathways further and exploring alternative formulations that might enhance its efficacy while ensuring safety.

Continued investigation into corticosteroid derivatives will be essential for optimizing their use in clinical settings, particularly for chronic inflammatory diseases where effective management is crucial.

属性

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNWGUDQZFLDGP-DGGKRYAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628385 | |

| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53962-41-7 | |

| Record name | Triamcinolone acetonide 21-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053962417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIAMCINOLONE ACETONIDE 21-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QF3AM1P67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Triamcinolone Acetonide 21-Carboxylic Acid compared to its parent compound?

A1: The research indicates that Triamcinolone Acetonide 21-Carboxylic Acid, a major metabolite of Triamcinolone Acetonide, demonstrated no significant anti-inflammatory activity in the conducted in vitro studies []. Specifically, it did not exhibit concentration-dependent effects on IL-5-sustained eosinophil viability or IgE-induced basophil histamine release. This suggests that the structural modification resulting in the 21-carboxylic acid derivative significantly impacts the molecule's ability to interact with its usual targets and exert anti-inflammatory effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。